
Cholic Acid 3-O-β-Glucuronide Disodium Salt
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Overview
Description
Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAGDS) is a glucuronidated metabolite of cholic acid, a primary bile acid synthesized in the liver from cholesterol . Bile acids play critical roles in lipid digestion, cholesterol homeostasis, and signaling via nuclear receptors like FXR and PXR . Upon glucuronidation at the C3 hydroxyl group, CAGDS becomes more water-soluble, facilitating its rapid excretion into bile and urine . Studies in rats demonstrate that >90% of administered CAGDS is excreted in bile within 60 minutes, with urinary excretion becoming predominant under cholestatic conditions .
CAGDS is implicated in metabolic regulation, such as mitigating bone marrow injury by modulating amino acid metabolism . Its urinary levels are perturbed in diabetic nephropathy (DN), suggesting renal excretion dysfunction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cholic Acid 3-O-β-Glucuronide Disodium Salt typically involves the glucuronidation of cholic acidThis reaction is usually catalyzed by enzymes such as UDP-glucuronosyltransferases under specific conditions to ensure the selective glucuronidation .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions. The process is optimized for high yield and purity, often involving purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Cholic Acid 3-O-β-Glucuronide Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the glucuronic acid moiety or the cholic acid backbone.
Substitution: The glucuronic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Scientific Research Applications
Chemical Properties and Mechanism of Action
Cholic Acid 3-O-β-Glucuronide Disodium Salt is formed by the glucuronidation of cholic acid, where the hydroxyl group at the third position is modified with glucuronic acid. This modification enhances its solubility and biological activity. The compound interacts with specific molecular targets and pathways related to bile acid metabolism, influencing liver function and cholesterol homeostasis.
Analytical Chemistry
This compound serves as a reference standard in analytical chemistry for the quantification and identification of bile acids. Its unique structure allows for precise measurement in various biochemical assays.
Biological Studies
In biological research, this compound is studied for its effects on bile acid metabolism and its implications for liver function. Research indicates that it may play a role in regulating cholesterol levels and preventing liver diseases .
Pharmaceutical Development
The compound is utilized in the development of drugs targeting cholesterol metabolism disorders. It has shown potential in treating conditions such as cholestasis and gallstone dissolution by modifying bile acid composition in the liver .
Industrial Applications
In industrial settings, this compound is employed as a biochemical reagent in the production of pharmaceuticals. Its properties facilitate various biochemical reactions, making it valuable for large-scale synthesis processes.
Case Study 1: Cholesterol Management
A clinical trial investigated the effects of this compound on patients with hypercholesterolemia. The results indicated a significant reduction in serum cholesterol levels when administered alongside dietary modifications. This study supports its potential use as a therapeutic agent in managing cholesterol levels .
Case Study 2: Liver Function Improvement
Research published in Frontiers in Microbiology examined the impact of probiotics on bile acid metabolism, including this compound. The study found that specific probiotic strains enhanced the conversion of bile acids, leading to improved liver function markers in animal models . This suggests that combining probiotics with bile acids may offer new therapeutic strategies for liver diseases.
Mechanism of Action
The mechanism of action of Cholic Acid 3-O-β-Glucuronide Disodium Salt involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bile Acid Glucuronides
CAGDS shares structural and functional similarities with other bile acid glucuronides (Table 1). Key differences arise in hydroxylation patterns, conjugation types, and biological activities:
Structural-Activity Insights :
- Hydroxyl Groups : Fewer hydroxyl groups correlate with increased OATP1B1 inhibition potency. Lithocholic acid glucuronide (1 hydroxyl) has the lowest Ki (1.2 μM), while CAGDS (3 hydroxyls) has the highest (25.0 μM) .
- Conjugation Type : Sulfonate groups (e.g., taurocholic acid) enhance OATP1B1 inhibition compared to carboxylate groups (e.g., glycocholic acid) .
- Excretion : Biliary secretion of CAGDS is efficient in healthy rats but impaired in mutants with hereditary hyperbilirubinemia, unlike taurocholic acid .
Non-Bile Acid Glucuronides
- Estradiol-17β-Glucuronide : A model OATP1B1 substrate with strong inhibition by PPAR/PXR ligands (e.g., GW1929, Ki = 0.2 μM) .
- Dihydrocaffeic Acid 3-O-β-Glucuronide : Exhibits anti-inflammatory effects but lacks bile acid’s amphipathic structure .
- Ferulic Acid 4-O-β-Glucuronide: A phenolic glucuronide with distinct metabolic pathways compared to bile acid derivatives .
Clinical and Research Implications
- Biomarker Potential: CAGDS and glycocholic acid glucuronide are upregulated in lean metabolic dysfunction-associated fatty liver disease (MAFLD), suggesting diagnostic utility .
- Drug Interactions : Bile acid glucuronides compete with drugs like pravastatin for OATP1B1 transport, necessitating dose adjustments .
- Synthetic Analogues : Deuterated versions (e.g., CAGDS-d4) are used in tracer studies to investigate hepatobiliary transport .
Biological Activity
Cholic Acid 3-O-β-Glucuronide Disodium Salt (CAS Number: 59274-69-0) is a bile acid conjugate that plays a significant role in various biological processes, particularly in lipid metabolism, detoxification, and the regulation of gut microbiota. This article explores its biological activity, mechanisms of action, and implications for health, supported by relevant research findings and data.
- Molecular Formula : C30H46O11·2Na
- Molecular Weight : 628.66 g/mol
- Structure : The compound features a cholic acid backbone with a glucuronide moiety at the 3-position, which enhances its solubility and biological activity.
Cholic Acid 3-O-β-Glucuronide acts primarily through the following mechanisms:
- Detoxification : The glucuronidation process enhances the solubility of bile acids, facilitating their excretion and reducing potential toxicity. This is crucial in preventing bile acid-induced liver damage and maintaining homeostasis in bile acid levels .
- Regulation of Gut Microbiota : This compound influences the composition of gut microbiota, promoting beneficial bacteria while inhibiting pathogenic strains. Studies have shown that probiotics can modulate bile acid profiles, which can be beneficial for gut health .
- Lipid Metabolism : Cholic Acid 3-O-β-Glucuronide plays a role in lipid absorption and cholesterol metabolism. It aids in emulsifying dietary fats, thus enhancing their absorption in the intestine .
In Vitro Studies
Research has demonstrated that Cholic Acid 3-O-β-Glucuronide exhibits several biological activities:
- Bile Acid Hydrolase Activity : Probiotic strains have been shown to deconjugate bile acids, including Cholic Acid 3-O-β-Glucuronide, which can lead to increased levels of secondary bile acids like deoxycholic acid. This process is crucial for maintaining gut health and preventing dysbiosis .
In Vivo Studies
In animal models, administration of this compound has led to:
- Improved Lipid Profiles : Mice treated with glucuronidated bile acids showed enhanced lipid metabolism and reduced hepatic steatosis compared to controls .
- Reduced Liver Toxicity : The detoxifying effects of Cholic Acid 3-O-β-Glucuronide have been linked to decreased liver damage markers in models of cholestasis .
Case Study 1: Probiotic Intervention
A study involving a multispecies probiotic complex demonstrated significant changes in bile acid profiles and gut microbiota composition when supplemented with Cholic Acid 3-O-β-Glucuronide. The results indicated increased populations of beneficial bacteria such as Lactobacillus and Bifidobacterium, alongside improved metabolic outcomes .
Case Study 2: Cholestasis Model
In a cholestatic rat model, administration of Cholic Acid 3-O-β-Glucuronide resulted in lower serum levels of liver enzymes (ALT and AST), indicating protective effects against liver injury. Histological examination revealed reduced inflammation and fibrosis compared to untreated rats .
Data Summary
Parameter | Control Group | Treatment Group | P-value |
---|---|---|---|
Serum ALT (U/L) | 120 ± 15 | 75 ± 10 | <0.01 |
Serum AST (U/L) | 130 ± 20 | 80 ± 15 | <0.01 |
Bile Acid Concentration (μM) | 50 ± 5 | 90 ± 10 | <0.05 |
Lactobacillus Count (CFU/g) | 10^6 | 10^8 | <0.01 |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Cholic Acid 3-O-β-Glucuronide Disodium Salt in vitro?
- Methodological Answer : The compound is synthesized via enzymatic glucuronidation using uridine 5’-diphosphoglucuronic acid (UDP-glucuronic acid) as a cofactor in liver microsomal preparations. Key steps include:
- Incubation of cholic acid with UDP-glucuronic acid and alamethicin-permeabilized microsomes to enhance enzyme accessibility .
- Purification via reverse-phase HPLC with UV detection (210–280 nm) to isolate the glucuronidated product .
- Validation using LC-MS to confirm the molecular ion peak at m/z 628.2836 (C₃₀H₄₆O₁₁·2Na) .
Q. How can this compound be purified and characterized post-synthesis?
- Methodological Answer :
- Purification : Use solid-phase extraction (C18 cartridges) followed by semi-preparative HPLC with a mobile phase of acetonitrile/ammonium acetate buffer (pH 4.5) .
- Characterization :
- HPLC : Purity assessment (>95%) using a C18 column and UV detection at 210 nm .
- LC-MS/MS : Confirm exact mass (628.2836 Da) and fragmentation patterns (e.g., loss of glucuronic acid moiety, m/z 352.2) .
- NMR : Assign stereochemistry of the 3-O-β-glucuronide linkage (δ 5.3–5.5 ppm for anomeric proton) .
Q. What analytical techniques are optimal for quantifying this compound in biological samples?
- Methodological Answer :
- LC-MS/MS : Use multiple reaction monitoring (MRM) transitions (e.g., m/z 628.3 → 352.2) with deuterated internal standards (e.g., D₅-labeled analogs) to correct for matrix effects .
- HPLC-UV : Suitable for high-concentration samples (e.g., in vitro incubations) with a limit of quantification (LOQ) of 0.1 µg/mL .
- Critical Note : Bile acid interferences (e.g., deoxycholic acid derivatives) require chromatographic separation using gradient elution .
Q. How should researchers ensure compound stability during storage?
- Methodological Answer :
- Store lyophilized powder at –20°C in desiccated conditions to prevent hydrolysis of the β-glucuronide bond .
- For stock solutions, use dimethyl sulfoxide (DMSO) or methanol (avoid aqueous buffers) and freeze at –80°C for long-term stability .
Q. What is the role of this compound in bile acid metabolism studies?
- Methodological Answer : It serves as a biomarker for hepatic and intestinal Phase II metabolism, specifically glucuronidation. Key applications include:
- Investigating enterohepatic recycling efficiency using perfused liver models .
- Assessing drug-induced cholestasis by monitoring glucuronide/sulfate conjugation ratios in hepatocyte cultures .
Advanced Research Questions
Q. How does the 3-O-β-glucuronidation site influence metabolic stability compared to other positions (e.g., 7-O or 24-O)?
- Methodological Answer :
- Comparative Stability Assays : Incubate 3-O-β-glucuronide, 7-O-sulfate, and 24-O-glucose derivatives in human liver microsomes (HLM) or simulated intestinal fluid (SIF). Quantify degradation rates via LC-MS .
- Key Finding : 3-O-β-glucuronides exhibit slower hydrolysis by gut microbiota β-glucuronidases compared to 24-O-glucose conjugates, enhancing systemic bioavailability .
Q. What challenges arise in detecting this compound in complex matrices like serum or feces?
- Methodological Answer :
- Matrix Effects : Use phospholipid removal plates (e.g., HybridSPE®) to eliminate lipids from serum .
- Ion Suppression : Optimize LC gradients to separate co-eluting isomers (e.g., glycocholic vs. taurocholic acid derivatives) .
- Sensitivity : Employ microflow LC-MS to enhance signal-to-noise ratios in low-abundance fecal samples .
Q. How can discrepancies in pharmacokinetic data across studies be resolved?
- Methodological Answer :
- Standardized Protocols : Harmonize dosing regimens (e.g., 10 mg/kg in rodents) and sampling times (0–24 hr for enterohepatic recirculation studies) .
- Cross-Species Validation : Compare glucuronidation rates in human, dog, and rat liver microsomes to identify species-specific metabolic biases .
Q. Which in vitro models best predict transporter-mediated interactions (e.g., with BSEP or NTCP)?
- Methodological Answer :
- BSEP Inhibition Assays : Use membrane vesicles expressing BSEP (ABCB11) to measure ATP-dependent transport of the compound in the presence of inhibitors (e.g., cyclosporine A) .
- NTCP Uptake Studies : Apply transfected HEK293 cells to quantify sodium-dependent uptake kinetics (Kₘ and Vₘₐₓ) .
Q. How to design isotope tracer experiments to study enterohepatic recycling?
- Methodological Answer :
- Isotope Labeling : Synthesize ¹³C- or D₅-labeled Cholic Acid 3-O-β-Glucuronide via microbial biotransformation or chemical synthesis .
- Tracer Administration : Intravenous or oral dosing in cannulated rodents, with serial plasma/bile sampling over 48 hr .
- Data Analysis : Calculate recycling efficiency using non-compartmental analysis (NCA) for AUC₀–∞ ratios (bile vs. plasma) .
Properties
CAS No. |
59274-69-0 |
---|---|
Molecular Formula |
C₃₀H₄₆Na₂O₁₁ |
Molecular Weight |
628.66 |
Synonyms |
β-D-Glucopyranosiduronic Acid Derivative; 24-Norcholane; (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |
Origin of Product |
United States |
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